molecular formula C21H22ClNO3 B276641 {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE

{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE

Cat. No.: B276641
M. Wt: 371.9 g/mol
InChI Key: AQRVNUOUWJEEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-chlorophenyl and 3,4-dimethoxyphenyl intermediates, which are then coupled through a series of reactions involving furan derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing hydroxy groups at the 3- and 4-positions.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A potent serotonin 5-HT2A receptor agonist with hallucinogenic effects.

Uniqueness

{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22ClNO3

Molecular Weight

371.9 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C21H22ClNO3/c1-24-20-9-7-15(13-21(20)25-2)11-12-23-14-16-8-10-19(26-16)17-5-3-4-6-18(17)22/h3-10,13,23H,11-12,14H2,1-2H3

InChI Key

AQRVNUOUWJEEKU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(O2)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(O2)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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